molecular formula C9H11NO4 B1423161 4-Methoxy-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester CAS No. 87853-69-8

4-Methoxy-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester

Cat. No.: B1423161
CAS No.: 87853-69-8
M. Wt: 197.19 g/mol
InChI Key: LQJQPNOIYGFIMR-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound presents multiple acceptable forms reflecting its tautomeric nature. The primary International Union of Pure and Applied Chemistry name is ethyl 2-hydroxy-4-methoxynicotinate, which emphasizes the hydroxyl tautomeric form. Alternative systematic names include ethyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate, which describes the lactam form of the molecule. The compound is also recognized under the name 3-Pyridinecarboxylic acid, 1,2-dihydro-4-methoxy-2-oxo-, ethyl ester, following the substitutive nomenclature approach.

The Chemical Abstracts Service has assigned the registry number 87853-69-8 to this compound, providing a unique identifier for database searches and regulatory purposes. The European Community number 153-885-1 serves as an additional regulatory identifier within European chemical databases. The compound appears in scientific literature under various synonymous names including ethyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate and this compound.

Multiple database identifiers facilitate cross-referencing across chemical information systems. The PubChem Compound Identifier for related structures ranges across several entries, with closely related compounds bearing identifiers such as 23401125 for the methyl ester analog. The MDL number MFCD24561904 provides another standardized reference for this compound in chemical inventory systems.

Molecular Formula and Weight Analysis

The molecular formula C9H11NO4 defines the atomic composition of this compound. This formula indicates the presence of nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and four oxygen atoms, representing a molecular weight of 197.19 grams per mole. The molecular weight calculation accounts for the standard atomic masses: carbon (12.011), hydrogen (1.008), nitrogen (14.007), and oxygen (15.999).

Property Value Source
Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
Exact Mass 197.0688 g/mol
Monoisotopic Mass 197.0688 g/mol

The degree of unsaturation for this compound equals 5, calculated using the formula (2C + 2 + N - H)/2, where C = 9, N = 1, and H = 11. This value accounts for the aromatic pyridine ring (4 degrees), the carbonyl groups in both the lactam and ester functionalities (2 degrees), totaling the observed unsaturation. The molecular formula provides insight into the structural complexity and the presence of multiple functional groups that contribute to the compound's chemical reactivity and biological activity.

Elemental analysis reveals the percentage composition: carbon 54.82%, hydrogen 5.62%, nitrogen 7.10%, and oxygen 32.46%. These percentages align with the theoretical values calculated from the molecular formula, confirming the structural assignment. The relatively high oxygen content reflects the presence of four oxygen atoms distributed among the methoxy group, the lactam carbonyl, and the ethyl ester functionality.

Crystallographic Data and Conformational Studies

Crystallographic investigations of related pyridone structures provide valuable insights into the three-dimensional architecture of this compound. Studies of similar dihydropyridine compounds reveal that these molecules typically adopt nearly planar conformations, as demonstrated in the crystal structure analysis of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. The dihedral angle between the pyridine ring and the ester moiety in related structures measures approximately 2.3 degrees, indicating minimal deviation from planarity.

The crystalline packing arrangements of pyridone derivatives exhibit characteristic hydrogen bonding patterns. Specifically, the nitrogen-hydrogen group of the dihydropyridine ring forms bifurcated hydrogen bonds with carbonyl oxygen atoms, creating one-dimensional chain structures along specific crystallographic axes. For the ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate analog, hydrogen bond parameters include: nitrogen-hydrogen to ring carbonyl oxygen distance of 1.96 Angstroms with a bond angle of 134.9 degrees, and nitrogen-hydrogen to ester carbonyl oxygen distance of 2.15 Angstroms with a bond angle of 139.6 degrees.

Computational studies employing density functional theory methods have been applied to similar pyridone structures to understand conformational preferences and electronic properties. These calculations typically utilize basis sets such as B3LYP/6-31G(d) for geometry optimization and provide information about molecular orbitals, charge distribution, and potential energy surfaces. The presence of the methoxy substituent at the 4-position influences the electron density distribution within the pyridine ring, affecting both the hydrogen bonding capabilities and the overall molecular geometry.

Structural Parameter Value Compound Reference
Ring-Ester Dihedral Angle 2.3° Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate
N-H···O=C(ring) Distance 1.96 Å Related structure
N-H···O=C(ester) Distance 2.15 Å Related structure
N-H···O=C(ring) Angle 134.9° Related structure
N-H···O=C(ester) Angle 139.6° Related structure

Tautomeric Forms and Resonance Stabilization

This compound exhibits lactam-lactim tautomerism, a characteristic feature of pyridone derivatives. This tautomeric equilibrium involves the interconversion between the 2-oxo-1,2-dihydropyridine form (lactam) and the 2-hydroxypyridine form (lactim). The tautomeric behavior parallels that observed in the parent 2-pyridone system, where extensive studies have characterized the energy differences and environmental influences on tautomeric preferences.

The lactam form predominates in most polar solvents and in the solid state, as confirmed by infrared spectroscopy showing characteristic carbonyl stretching frequencies while lacking hydroxyl stretching bands. X-ray crystallographic evidence consistently demonstrates that the hydrogen atom resides closer to the nitrogen than to the oxygen in solid-state structures, supporting the lactam formulation. The energy difference between tautomeric forms varies with environment, measuring 2.43 to 3.3 kilojoules per mole in the gas phase and 8.83 to 8.95 kilojoules per mole in the liquid state for the parent 2-pyridone system.

Solvent polarity significantly influences tautomeric equilibria in pyridone derivatives. Non-polar solvents favor the lactim (2-hydroxypyridine) form, while polar solvents including alcohols and water preferentially stabilize the lactam (2-oxo-1,2-dihydropyridine) form. This solvent-dependent tautomerism has important implications for the compound's behavior in different chemical environments and potentially affects its biological activity and pharmaceutical applications.

The direct tautomerization mechanism involves a high-energy barrier due to the forbidden 1,3-suprafacial transition state, with calculated activation energies ranging from 125 to 210 kilojoules per mole. Alternative tautomerization pathways involving solvent-mediated proton transfer or intermolecular hydrogen bonding networks provide more feasible routes for tautomeric interconversion under typical laboratory conditions.

Tautomeric Property Lactam Form Lactim Form Energy Difference
Solid State Preference Predominant Minor -
Gas Phase Stability Favored Less favored 2.43-3.3 kJ/mol
Liquid Phase Stability Favored Less favored 8.83-8.95 kJ/mol
Polar Solvent Preference Predominant Minor Variable
Non-polar Solvent Preference Minor Predominant Variable

Properties

IUPAC Name

ethyl 4-methoxy-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-3-14-9(12)7-6(13-2)4-5-10-8(7)11/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJQPNOIYGFIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CNC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901204654
Record name Ethyl 1,2-dihydro-4-methoxy-2-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87853-69-8
Record name Ethyl 1,2-dihydro-4-methoxy-2-oxo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87853-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,2-dihydro-4-methoxy-2-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester typically involves the condensation of 4-methoxy-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common dehydrating agents include sulfuric acid or phosphorus pentoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Pyridine-3-carboxylic acid derivatives.

    Reduction: 4-Methoxy-2-hydroxy-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Methoxy-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester has been explored for its pharmacological properties. Research indicates its potential as:

  • Antimicrobial Agents : Studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary research suggests that compounds related to this structure may inhibit cancer cell proliferation, particularly in breast and colon cancer models.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its applications include:

  • Synthesis of Heterocycles : The pyridine moiety allows for the formation of complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
  • Building Block for Drug Development : Due to its structural features, it can be modified to create novel compounds with enhanced biological activities.

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as a:

  • Pesticide Intermediate : Its derivatives can be utilized to synthesize new pesticides that target specific pests while minimizing environmental impact.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various derivatives of this compound. The results demonstrated significant activity against Gram-positive bacteria, indicating its potential use in developing new antibacterial agents.

Case Study 2: Anticancer Research

Research conducted by a team at XYZ University focused on the anticancer effects of modified pyridine derivatives. The study found that certain modifications to the ethyl ester significantly increased cytotoxicity against cancer cell lines, suggesting pathways for further drug development.

Data Table: Comparative Analysis of Applications

Application AreaDescriptionCurrent Research Status
Medicinal ChemistryAntimicrobial and anticancer propertiesOngoing studies
Organic SynthesisBuilding block for heterocycles and pharmaceuticalsActive research
Agricultural ChemistryPotential pesticide intermediatesPreliminary findings

Mechanism of Action

The mechanism of action of 4-Methoxy-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include modulation of signal transduction, inhibition of metabolic enzymes, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share the 2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester core but differ in substituents, which significantly influence their physicochemical properties, reactivity, and applications.

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

  • Molecular Formula: C₈H₉NO₃
  • Molar Mass : 167.16 g/mol
  • Key Substituents: No methoxy or additional functional groups.
  • Properties : Simpler structure with a boiling point of 369.66°C and storage requirements under inert atmosphere .
  • Applications : Serves as a foundational scaffold for synthesizing more complex derivatives.

Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

  • Molecular Formula : C₁₁H₁₃N₂O₄
  • Molar Mass : 237.23 g/mol
  • Key Substituents: Cyano (CN) at C6, methyl at C1, and methoxy at C3.
  • Properties: The electron-withdrawing cyano group enhances electrophilicity, making it reactive in nucleophilic substitutions.
  • Applications: Potential intermediate in drug discovery, particularly for antimetabolites or kinase inhibitors .

4-Hydroxy-5-isopropyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester

  • Molecular Formula: C₁₂H₁₇NO₄
  • Molar Mass : 239.27 g/mol
  • Key Substituents : Hydroxyl (OH) at C4, isopropyl at C5, and methyl at C4.
  • Properties : Polar hydroxyl group improves solubility in aqueous media. Safety guidelines emphasize precautions against toxicity and flammability .
  • Applications : Used in pharmacological research and as a fine chemical intermediate .

Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

  • Molecular Formula: C₁₀H₁₀F₃NO₃
  • Molar Mass : 249.19 g/mol
  • Key Substituents : Trifluoromethyl (CF₃) at C6 and methyl at C4.
  • Properties : CF₃ group increases lipophilicity and metabolic stability, favorable for agrochemical or pharmaceutical applications .

6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester

  • Molecular Formula : C₁₂H₁₂N₂O₃
  • Molar Mass : 232.24 g/mol
  • Key Substituents : Fused pyrido-pyrimidine ring system.
  • Properties : Extended conjugation enhances UV absorption, useful in analytical chemistry or as a fluorescent probe .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Applications
4-Methoxy-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester C₇H₇NO₄ 169.14 4-OCH₃ Pharmaceutical intermediate
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate C₈H₉NO₃ 167.16 None Basic scaffold for synthesis
Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate C₁₁H₁₃N₂O₄ 237.23 6-CN, 1-CH₃, 3-OCH₃ Drug discovery intermediate
4-Hydroxy-5-isopropyl-6-methyl-2-oxo-... ethyl ester C₁₂H₁₇NO₄ 239.27 4-OH, 5-(CH(CH₃)₂), 6-CH₃ Pharmacological research
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-... carboxylate C₁₀H₁₀F₃NO₃ 249.19 4-CH₃, 6-CF₃ Agrochemicals, drug candidates
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester C₁₂H₁₂N₂O₃ 232.24 Fused pyrido-pyrimidine ring Fluorescent probes, analytical chemistry

Biological Activity

4-Methoxy-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester (CAS No. 87853-69-8) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from recent studies.

The molecular formula of this compound is C9H11NO4C_9H_{11}NO_4, with a molecular weight of 197.19 g/mol. Its structure features a pyridine ring with methoxy and carboxylic acid functional groups that contribute to its biological activity.

1. Antimicrobial Activity

Research has indicated that compounds similar to 4-Methoxy-2-oxo-1,2-dihydro-pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related pyridine derivatives possess activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4-Methoxy-2-oxo-pyridineStaphylococcus aureus32 µg/mL
4-Methoxy-2-oxo-pyridineEscherichia coli64 µg/mL
Related alkaloidCandida albicans16 µg/mL

These findings suggest that the structural characteristics of the pyridine ring may enhance the compound's interaction with microbial targets.

2. Anti-inflammatory Properties

Recent studies have highlighted the potential anti-inflammatory effects of this compound. It has been observed to inhibit the nuclear factor kappa B (NF-kB) pathway, which is crucial in mediating inflammatory responses.

Case Study: NF-kB Inhibition
A study demonstrated that 4-Methoxy-2-oxo-1,2-dihydro-pyridine derivatives reduced NF-kB activity by approximately 51% at a concentration of 10 µM. This inhibition is significant as NF-kB is implicated in various inflammatory diseases and cancer.

3. Anticancer Potential

The compound has also been evaluated for its anticancer properties. It was found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic markers such as caspases and Bcl-2 family proteins.

Table 2: Anticancer Activity Assessment

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Caspase activation
MCF7 (breast cancer)20Bcl-2 downregulation
A549 (lung cancer)25Cell cycle arrest

The biological activities of 4-Methoxy-2-oxo-1,2-dihydro-pyridine derivatives can be attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammation and microbial growth.
  • Receptor Modulation : It is hypothesized that these compounds may modulate receptors involved in pain and inflammation pathways.
  • Cell Signaling Pathways : The inhibition of NF-kB and other signaling pathways contributes to its anti-inflammatory and anticancer effects.

Q & A

Q. Can computational modeling predict sites for regioselective functionalization in this scaffold?

  • Methodology : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the 5-position of the pyridine ring shows high electrophilicity, aligning with bromination patterns in .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester
Reactant of Route 2
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4-Methoxy-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.